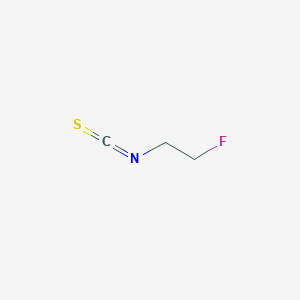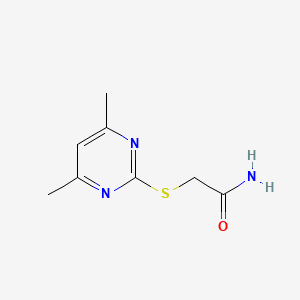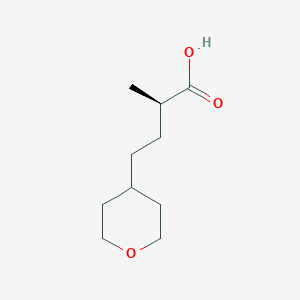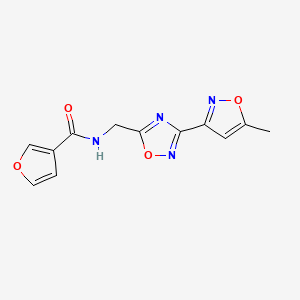![molecular formula C13H19ClN4 B2587479 7-chloro-N-[3-(dimethylamino)propyl]-4a,8a-dihydroquinazolin-4-amine CAS No. 477870-03-4](/img/structure/B2587479.png)
7-chloro-N-[3-(dimethylamino)propyl]-4a,8a-dihydroquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-[3-(dimethylamino)propyl]-4a,8a-dihydroquinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-[3-(dimethylamino)propyl]-4a,8a-dihydroquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
GNF-Pf-4155, also known as N1-(7-chloro-4a,8a-dihydro-4-quinazolinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine or 7-chloro-N-[3-(dimethylamino)propyl]-4a,8a-dihydroquinazolin-4-amine, is a compound that has been studied for its potential antimalarial properties . The primary target of GNF-Pf-4155 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The mode of action of GNF-Pf-4155 involves its interaction with the pfmfr3 protein. The compound’s interaction with this target leads to decreased sensitivity to MMV085203 and GNF-Pf-3600, as well as other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-4155 may interfere with the function of the pfmfr3 protein, thereby affecting the parasite’s resistance to certain antimalarial drugs .
Biochemical Pathways
It is known that the pfmfr3 protein, the primary target of gnf-pf-4155, plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria . Therefore, it can be inferred that GNF-Pf-4155 may affect these pathways.
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial for its bioavailability and efficacy
Result of Action
The molecular and cellular effects of GNF-Pf-4155’s action are primarily related to its interaction with the pfmfr3 protein. This interaction leads to decreased sensitivity to certain antimalarial drugs, suggesting that GNF-Pf-4155 may affect the parasite’s resistance to these drugs
Action Environment
The action environment of GNF-Pf-4155 is likely to be within the cellular environment of the malaria parasite, given its interaction with the pfmfr3 protein . Environmental factors that could influence the compound’s action, efficacy, and stability include the physiological conditions within the parasite and the presence of other drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[3-(dimethylamino)propyl]-4a,8a-dihydroquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroquinazoline.
Alkylation: The 4-chloroquinazoline is then alkylated with 3-(dimethylamino)propylamine under controlled conditions to introduce the dimethylamino propyl group.
Hydrogenation: The resulting intermediate is subjected to hydrogenation to reduce the double bonds and obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloroquinazoline: A precursor in the synthesis of the compound.
3-(dimethylamino)propylamine: An alkylating agent used in the synthesis.
Quinazoline derivatives: A class of compounds with similar structures and diverse biological activities.
Uniqueness
7-chloro-N-[3-(dimethylamino)propyl]-4a,8a-dihydroquinazolin-4-amine is unique due to its specific substitution pattern and the presence of the dimethylamino propyl group, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.
Eigenschaften
IUPAC Name |
3-[(7-chloro-4a,8a-dihydro-3H-quinazolin-4-ylidene)amino]-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4/c1-18(2)7-3-6-15-13-11-5-4-10(14)8-12(11)16-9-17-13/h4-5,8-9,11-12H,3,6-7H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVLCFGXWABDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN=C1C2C=CC(=CC2N=CN1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2-dimethyl-N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B2587396.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2587400.png)

![2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2587405.png)





![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2587412.png)


